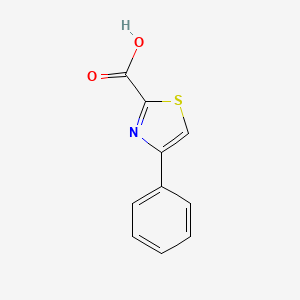

4-Phenylthiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSGNNVYFOPYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397710 | |

| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-44-9 | |

| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylthiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 4-Phenylthiazole-2-carboxylic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4-phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the necessary starting materials, comprehensive experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The efficient synthesis of this scaffold is therefore a critical aspect of drug discovery and development. The most prevalent and reliable method for constructing the 4-phenylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction. This guide focuses on a two-step approach: the initial formation of an ester precursor, followed by its hydrolysis to the final carboxylic acid.

Primary Synthesis Route: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to create an ester of the target molecule, which is then hydrolyzed in the second step to yield the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate

The initial and crucial step is the condensation reaction between a thioamide and an α-halo ester. The key starting materials for this step are:

-

Thiobenzamide: This reagent provides the phenyl group at the 2-position of the thiazole ring.

-

Ethyl Bromopyruvate or Ethyl 2-Chloroacetoacetate: These reagents provide the carbon backbone for the thiazole ring and the ester functionality at the 4-position.

The reaction proceeds via a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 2: Hydrolysis of Ethyl 4-Phenylthiazole-2-carboxylate

The second step involves the hydrolysis of the ester group to a carboxylic acid. This is a standard organic transformation, typically achieved under basic or acidic conditions.

The overall synthetic workflow is depicted in the diagram below:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of Methyl 2-Phenylthiazole-4-carboxylate

This protocol describes the synthesis of the methyl ester precursor.

Materials:

-

Thiobenzamide

-

Methyl bromopyruvate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Toluene

-

Hexane

Procedure:

-

A solution of thiobenzamide (4.0g, 29.2 mmol) in THF (80 mL) is treated dropwise with methyl bromopyruvate (7.6g, 39 mmol).[1]

-

The reaction mixture is heated at reflux for 18 hours.[1]

-

The reaction is then concentrated under vacuum.[1]

-

The residue is diluted with ethyl acetate and washed sequentially with water (1x) and brine (1x).[1]

-

The organic layer is dried over anhydrous magnesium sulfate.[1]

-

The residue obtained after concentration is purified by silica gel chromatography (4.5 x 11 cm, 20% EtOAc/toluene), followed by a second purification with 20% EtOAc/hexane.[1]

-

The title material is obtained after concentration as a yellow oil.[1]

Hydrolysis to 2-p-Tolylthiazole-4-carboxylic Acid (Analogous Procedure)

While a specific protocol for the hydrolysis of 4-phenylthiazole-2-carboxylate was not found, the following procedure for a structurally similar compound, 2-p-tolylthiazole-4-carboxylic acid, can be adapted.

Materials:

-

2-p-Tolylthiazole-4-carboxylic acid ester

-

Aqueous Lithium Hydroxide (LiOH)

-

Methanol (MeOH)

Procedure:

-

The starting ester is dissolved in a mixture of methanol and aqueous lithium hydroxide.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is evaporated under reduced pressure.

-

The aqueous residue is acidified (e.g., with HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of the ester precursor.

| Product | Starting Materials | Solvent | Reaction Time | Yield | Reference |

| Methyl 2-phenylthiazole-4-carboxylate | Thiobenzamide, Methyl bromopyruvate | THF | 18 hours | 77% | [1] |

| Ethyl 4-methyl-2-(substituted-phenyl)-5-thiazolecarboxylate | 3-Cyano-4-isobutoxythiobenzamide, Ethyl 2-chloroacetoacetate | - | - | >99.0% purity | [2] |

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process commencing with the Hantzsch synthesis of its corresponding ester, followed by hydrolysis. The primary starting materials, thiobenzamide and an α-halopyruvate ester, are commercially available. The provided protocols and data offer a solid foundation for researchers and professionals in the field of drug development to efficiently synthesize this valuable heterocyclic compound. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

An In-Depth Technical Guide to 4-Phenylthiazole-2-carboxylic Acid (CAS 59020-44-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound with the CAS number 59020-44-9, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the potential mechanisms of action and signaling pathways implicated in the therapeutic effects of this class of compounds.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59020-44-9 | |

| Molecular Formula | C₁₀H₇NO₂S | |

| Molecular Weight | 205.24 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 93-97 °C | |

| Purity | ≥ 96% | |

| Storage Conditions | 0-8 °C |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically commencing with the Hantzsch thiazole synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate

This protocol is adapted from the general Hantzsch thiazole synthesis.

Materials:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-phenylthiazole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 4-phenylthiazole-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 4-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of methanol (or THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Biological Activities and Applications in Drug Development

Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology and inflammatory diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-phenylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected 4-Phenylthiazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ureido-substituted 4-phenylthiazole analog | HepG2 | 0.62 | [1][2] |

| 2-p-tolylthiazole-4-carboxamide derivative | SKNMC | 10.8 | [3] |

| 2-p-tolylthiazole-4-carboxamide derivative | Hep-G2 | 11.6 | [3] |

| Ru(II) and Os(II) metallacycles | A549, SW480, CH1/PA-1 | Low µM range | [4] |

| 2-Amino-4-phenylthiazole derivatives | Various cancer cell lines | 10 - 1000 nM | [5] |

| Substituted 2-phenylthiazole-4-carboxamides | T47D, Caco-2, HT-29 | < 10 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, SKNMC)

-

Complete cell culture medium

-

96-well plates

-

This compound or its derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a further 24-48 hours.[3]

-

After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity

Derivatives of 4-phenylthiazole have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like p38 MAP kinase and by reducing the production of pro-inflammatory cytokines such as TNF-α.[7][8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v)

-

Test compound (4-phenylthiazole derivative)

-

Standard anti-inflammatory drug (e.g., Nimesulide)[8]

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce edema.[8]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways

While the precise signaling pathways modulated by this compound itself are not yet fully elucidated, studies on its derivatives have provided insights into potential mechanisms of action.

-

IGF1R Inhibition: Certain ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key player in cancer cell proliferation and survival.[1][2]

-

p38 MAP Kinase Inhibition: Some 4-phenyl-5-pyridyl-1,3-thiazole analogues have been shown to inhibit p38 MAP kinase, a critical component of the cellular response to inflammatory stimuli. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[7]

-

MyD88 Inhibition: Certain 2-amino-4-phenylthiazole analogues have been found to disrupt the dimerization of the Myeloid differentiation primary response 88 (MyD88) protein, which is a key adaptor protein in Toll-like receptor (TLR) signaling, thereby preventing inflammatory responses.[9]

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility and the diverse range of biological activities associated with this scaffold make them attractive candidates for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of these compounds. Further studies are warranted to fully elucidate the mechanisms of action and to identify specific quantitative data for the parent compound, which will be crucial for its potential clinical translation.

References

- 1. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpmr.com [wjpmr.com]

- 9. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development.

Chemical Identity and Structure

This compound is an organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. Its structural information is fundamental to understanding its chemical behavior and potential interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-phenyl-1,3-thiazole-2-carboxylic acid |

| CAS Number | 59020-44-9 |

| Molecular Formula | C₁₀H₇NO₂S |

| SMILES | O=C(O)c1sc(c2ccccc2)n1 |

| InChI | InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key physicochemical data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 205.24 g/mol | [1] |

| Melting Point | 93-97 °C (decomposes) | [1] |

| Boiling Point | 431.5 °C at 760 mmHg | ChemBK |

| logP (predicted) | 2.5 | PubChem |

| pKa (predicted) | 4-5 (typical for carboxylic acids) | [2][3][4] |

| Appearance | White crystalline powder | [1] |

| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water. | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of an organic solid can be determined using a melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the partition coefficient.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically pH 7.4) that have been pre-saturated with each other.

-

Add a small aliquot of the stock solution to a known volume of the n-octanol/water system in a flask. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

The flask is securely capped and shaken gently at a constant temperature (usually 25 °C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

After shaking, the mixture is centrifuged to ensure complete separation of the two phases.

-

A sample is carefully withdrawn from both the n-octanol and the aqueous phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an ionizable compound.

Protocol:

-

A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Biological and Pharmacological Context

Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Derivatives of 2-phenylthiazole-4-carboxylic acid, in particular, have been investigated for various therapeutic applications.

Notably, the 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a novel and potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[6] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. This makes this compound and its analogs promising candidates for the development of new treatments for these conditions.

Furthermore, other thiazole-containing compounds have demonstrated a wide range of pharmacological effects, including:

-

Anticancer activity: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial properties: Thiazoles have been explored for their antibacterial and antifungal activities.

-

Anti-inflammatory effects: Certain thiazole compounds exhibit anti-inflammatory properties.

The diverse biological activities associated with the thiazole nucleus underscore the potential of this compound as a lead compound for further optimization and development in various therapeutic areas.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the initial stages of a drug discovery program focused on a compound like this compound, targeting a specific enzyme such as xanthine oxidase.

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a versatile molecule with a rich chemical and pharmacological profile. This guide has provided a detailed summary of its physicochemical properties, along with standardized protocols for their experimental determination. The established and potential biological activities of this compound and its derivatives highlight its importance as a scaffold in the ongoing search for novel therapeutic agents. The presented workflow offers a logical framework for the systematic evaluation of this and similar compounds in a drug discovery context. It is anticipated that this comprehensive guide will aid researchers in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. optibrium.com [optibrium.com]

- 3. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemlett.com [jchemlett.com]

- 5. chembk.com [chembk.com]

- 6. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-Phenylthiazole-2-carboxylic acid (C₁₀H₇NO₂S), a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectral data for this compound has been compiled and is presented below. These values are crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.57 | Singlet | 1H | Carboxylic Acid (-COOH) |

| 8.38 - 7.89 | Multiplet | 2H | Phenyl Protons |

| 7.68 - 7.55 | Multiplet | 1H | Phenyl Proton |

| 7.47 | Triplet | 2H | Phenyl Protons |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. The data was acquired in a deuterated chloroform (CDCl₃) solvent.[1]

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Carboxylic Acid Carbon (C=O) |

| 133.8 | Phenyl Carbon |

| 130.2 | Phenyl Carbon |

| 129.3 | Phenyl Carbon |

| 128.5 | Phenyl Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For carboxylic acids, key absorptions include a very broad O–H stretch and a strong C=O stretch.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300 - 2500 | O-H Stretch | Very Broad |

| 1760 - 1690 | C=O Stretch | Strong |

| 1320 - 1210 | C-O Stretch | Medium |

| 1440 - 1395 | O-H Bend | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight. The monoisotopic mass of this compound is 205.01974 Da.[4]

| Adduct | m/z |

| [M+H]⁺ | 206.02702 |

| [M+Na]⁺ | 228.00896 |

| [M-H]⁻ | 204.01246 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation : A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.[1]

-

Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or dissolved in a suitable solvent.

-

Data Acquisition : The sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.

-

Spectrum Generation : A plot of absorbance or transmittance versus wavenumber (cm⁻¹) is generated, which is the IR spectrum.

Mass Spectrometry

-

Sample Introduction and Ionization : A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can generate both positive ([M+H]⁺) and negative ([M-H]⁻) ions.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.

Caption: Workflow for compound characterization.

References

4-Phenylthiazole-2-carboxylic Acid: A Technical Overview for Researchers

For Immediate Release: This technical guide provides an in-depth overview of 4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering key data, potential synthetic approaches, and a conceptual workflow for its investigation.

Core Molecular Data

This compound is a stable, white crystalline powder.[1] Its fundamental molecular properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.24 g/mol | [1] |

| CAS Number | 59020-44-9 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 93-97 ºC (decomposes) | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

General Proposed Synthesis via Hantzsch Reaction

The synthesis of 4-phenylthiazole derivatives often begins with the reaction between an α-haloketone and a thioamide.[2] For this compound, a potential pathway could involve the reaction of a 2-halo-1-phenylethanone derivative with a thiooxalamide derivative, followed by hydrolysis.

Note: The following is a generalized protocol for the synthesis of a 2-amino-4-phenylthiazole, a common precursor, adapted from standard procedures.[2][3] The synthesis of the target carboxylic acid would require subsequent modifications.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reaction Setup: In a round-bottom flask, dissolve thiourea (0.2 mol) and acetophenone (0.1 mol) in a suitable solvent such as ethanol.[3]

-

Addition of Halogen: To this mixture, add iodine (0.1 mol).[3]

-

Reflux: Heat the reaction mixture to reflux for approximately 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The mixture is then poured into an ammonium hydroxide solution.[3]

-

Purification: The resulting crude product is then recrystallized from a suitable solvent like methanol to yield the purified 2-amino-4-phenylthiazole.[3]

To obtain this compound from such a precursor, further synthetic steps, such as a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis, would be necessary.

Research Applications and Biological Significance

This compound and its derivatives are versatile compounds with a broad spectrum of applications:

-

Pharmaceutical Development: The thiazole scaffold is a core structure in many biologically active compounds.[4] Derivatives have been investigated for their potential as anti-inflammatory, analgesic, antifungal, and anticancer agents.[1][5][6] Specifically, the isomer 2-phenylthiazole-4-carboxylic acid has been identified as a potent inhibitor of xanthine oxidase, a target for the treatment of hyperuricemia and gout.[7]

-

Agrochemicals: This class of compounds has been explored for use as fungicides in agricultural applications.[5]

-

Material Science: The compound can be incorporated into polymers and coatings to enhance their durability and resistance.[5]

Conceptual Research Workflow

The investigation of novel thiazole derivatives in a drug discovery context typically follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates this conceptual process.

Caption: A generalized workflow for the discovery and development of novel thiazole-based therapeutic agents.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Phenylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Phenylthiazole-2-carboxylic acid. In the absence of extensive published quantitative data for this specific compound, this document focuses on the underlying principles governing its solubility and presents established, robust methodologies for its experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct thorough solubility studies.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound incorporating a phenyl ring, a thiazole ring, and a carboxylic acid functional group. Such structures are of significant interest in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility. In drug development, solubility affects formulation, bioavailability, and therapeutic efficacy. For chemical synthesis and material applications, it dictates solvent selection for reactions, purification, and processing. Therefore, a thorough understanding of the solubility profile of this compound in various solvents is essential for its practical application.

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Molecular Structure: The molecule possesses both polar and non-polar characteristics.

-

The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents like water and alcohols.[1][2]

-

The phenyl group (-C₆H₅) and the thiazole ring are largely non-polar (hydrophobic), which contributes to solubility in non-polar organic solvents.[3]

-

The overall solubility in a given solvent will be a balance between these competing structural features.[2][3]

-

-

Effect of pH (Aqueous Solubility): As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.[4][5]

-

In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.

-

In neutral or basic solutions (higher pH), the carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻).[4][5] This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[4][5]

-

-

Solvent Properties ("Like Dissolves Like"):

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents can interact via dipole-dipole forces. The thiazole ring's nitrogen and sulfur atoms may also participate in these interactions.

-

Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents, driven primarily by the hydrophobic phenyl and thiazole moieties.

-

-

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts.

-

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is typically determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[6][7][8]

-

Kinetic solubility is determined by methods where a compound, often dissolved in a stock solvent like DMSO, is added to an aqueous buffer, and the concentration at which precipitation occurs is measured.[9][10][11] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions but are useful for high-throughput screening in early drug discovery.[11][12]

-

Quantitative Solubility Data

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Polar Protic | Water (pH 3.0) | 25 | Shake-Flask | ||

| Water (pH 7.4) | 25 | Shake-Flask | |||

| Water (pH 9.0) | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Polar Aprotic | Acetonitrile | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| THF | 25 | Shake-Flask | |||

| Non-polar | Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocols

The determination of thermodynamic solubility is most reliably achieved using the Shake-Flask Method , which is considered the gold standard.[13][14][15]

4.1. The Shake-Flask Method for Thermodynamic Solubility

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated solution is quantified using a suitable analytical technique.[15]

Detailed Protocol:

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of glass vials. An excess is critical to ensure a saturated solution is formed.

-

To each vial, add a precise volume of the desired solvent (e.g., 1-5 mL). Use a calibrated pipette for accuracy.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The equilibration time should be confirmed by sampling at different intervals (e.g., 24, 48, 72 hours) and demonstrating that the measured concentration no longer changes.[7]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully remove a sample of the supernatant (the clear, saturated solution) without disturbing the solid material at the bottom.

-

To ensure complete removal of any undissolved micro-particles, the supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[7][10]

-

-

Quantification:

-

Accurately dilute the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

4.2. Analytical Quantification Methods

A. UV-Visible Spectroscopy

Principle: This method is suitable as the phenyl and thiazole rings constitute a chromophore that absorbs light in the UV region. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the solute.[16][17]

Protocol:

-

Determine λ_max (Wavelength of Maximum Absorbance): Prepare a dilute, known concentration of this compound in the solvent of interest. Scan this solution across a range of UV wavelengths (e.g., 200-400 nm) to find the λ_max.[18]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).[16][17]

-

Measure Unknown Sample: Measure the absorbance of the appropriately diluted, saturated solution at λ_max.

-

Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

B. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly sensitive and specific method for separating and quantifying compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.[19][20][21]

Protocol:

-

Method Development: Develop a suitable HPLC method. A typical starting point would be:

-

Column: C18 reversed-phase column.[22]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to ensure the analyte is protonated) and an organic solvent (e.g., acetonitrile or methanol).[21]

-

Detection: UV detector set at the λ_max of the compound (e.g., determined by a photodiode array detector).

-

Flow Rate: ~1 mL/min.

-

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.

-

Analyze Unknown Sample: Inject the same fixed volume of the appropriately diluted, saturated solution.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample based on its peak area. Multiply by the dilution factor to find the solubility.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method coupled with HPLC analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. longdom.org [longdom.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. shimadzu.com [shimadzu.com]

- 20. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 21. HPLC analysis of organic acids using a novel stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scioninstruments.com [scioninstruments.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Historical Background of Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of thiazole compounds, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to their crucial role in landmark pharmaceuticals, this document provides a detailed overview for professionals in drug discovery and development. We will delve into the foundational synthetic methods, the elucidation of their presence in vital natural products, and the dawn of their therapeutic applications, supported by experimental protocols, quantitative data, and logical diagrams to illuminate the key milestones in the history of this versatile scaffold.

The Genesis of a Scaffold: The Hantzsch Thiazole Synthesis

The story of thiazole chemistry begins in 1887 with the pioneering work of German chemist Arthur Hantzsch. His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing the thiazole ring and remains a fundamental tool in heterocyclic chemistry to this day.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This discovery opened the door to the systematic exploration of thiazole derivatives and their properties.

Experimental Protocol: Hantzsch's Synthesis of 2-amino-4-phenylthiazole

This protocol is a representative example of the classic Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add 5 mL of methanol and a stir bar to the vial.[1]

-

Heat the mixture on a hot plate with stirring at a gentle boil for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]

-

Filter the resulting precipitate through a Büchner funnel, washing the solid with water.[1]

-

Allow the collected solid to air dry on a watch glass.

Thiazole in Nature's Arsenal: Thiamine and Penicillin

The significance of the thiazole ring escalated dramatically with its discovery as a key component of essential biomolecules. These findings underscored the biological importance of this heterocycle and paved the way for its exploration in medicine.

The Thiazole Moiety of Thiamine (Vitamin B₁)

The quest to understand and cure the debilitating disease beriberi led to the isolation and structural elucidation of thiamine (Vitamin B₁). American chemist Robert R. Williams played a pivotal role in this endeavor. After years of painstaking work, in 1935, he deduced the structure of thiamine, revealing it to be composed of a pyrimidine ring and a thiazole moiety linked by a methylene bridge.[2][3][4] He named the molecule "thiamine" to reflect the presence of sulfur (thio-) and an amino group.[2][5] Williams and his team confirmed the structure by achieving its chemical synthesis in 1936.[5][6]

The Fused Thiazolidine Ring of Penicillin

The accidental discovery of penicillin by Alexander Fleming in 1928 marked a revolution in medicine.[7] However, the complex structure of this "wonder drug" remained a puzzle for over a decade. The definitive structural elucidation was achieved in 1945 by Dorothy Hodgkin and her team using X-ray crystallography.[1][8][9] Her groundbreaking work revealed the presence of a unique and highly strained β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[8][9][10] This discovery was critical for understanding penicillin's mechanism of action and for the subsequent development of semi-synthetic penicillins.

The Rise of Synthetic Thiazoles: Sulfathiazole and the Sulfa Drugs

The discovery of Prontosil in the 1930s by Gerhard Domagk ushered in the era of antibacterial sulfonamides, or "sulfa drugs".[8] This spurred the synthesis of thousands of sulfanilamide derivatives in search of more potent and less toxic agents. Among these, sulfathiazole, which incorporates a 2-aminothiazole moiety, emerged as a highly effective antibacterial agent in the late 1930s.[8] Before the widespread availability of penicillin, sulfathiazole was a critical weapon against bacterial infections.[8]

Experimental Protocol: Historical Synthesis of Sulfathiazole

A common industrial synthesis of sulfathiazole during its peak usage is outlined below.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

-

Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature.

-

The reaction mixture is then carefully poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

The crude product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of N-acetylsulfathiazole

-

The p-acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in the presence of a base such as pyridine.

Step 3: Hydrolysis to Sulfathiazole

-

The resulting N-acetylsulfathiazole is hydrolyzed by heating with hydrochloric acid to remove the acetyl protecting group.

-

The reaction mixture is then neutralized to precipitate the final sulfathiazole product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 86-89 | 100 g/L (20 °C) |

| 2,4-Dimethylthiazole | C₅H₇NS | 113.18 | Not applicable | Slightly soluble |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | 200-204 | Insoluble |

Table 1: Physicochemical Properties of Early Thiazole Compounds. [11][12][13][14][15][16]

| Bacterial Species | Sulfathiazole Derivative MIC (mmol) |

| Staphylococcus aureus | 4.10 x 10⁻³ |

| Vibrio cholerae | 4.10 x 10⁻³ |

Expanding the Synthetic Toolkit: The Cook-Heilbron Thiazole Synthesis

In 1947, Alan H. Cook and Sir Ian Heilbron reported a novel method for the synthesis of 5-aminothiazoles.[18][19] The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[18] This method provided a valuable alternative to the Hantzsch synthesis, particularly for accessing 5-aminothiazole derivatives, which were previously a relatively unknown class of compounds.[18]

Experimental Workflow: Cook-Heilbron Synthesis

Conclusion: A Legacy of Discovery and a Future of Innovation

The journey of thiazole compounds, from their first synthesis by Hantzsch to their discovery in essential natural products and their development as life-saving drugs, represents a remarkable chapter in the history of science. The foundational work outlined in this guide laid the groundwork for the continued exploration of thiazole chemistry, which has led to a vast array of compounds with diverse applications in medicine, agriculture, and materials science. The historical background of thiazole serves as a testament to the power of fundamental chemical research and its profound impact on human health and technology. The ongoing development of novel synthetic methods and the exploration of new biological targets for thiazole derivatives ensure that this versatile heterocycle will remain a focal point of research for years to come.

References

- 1. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 2. Robert R. Williams - Wikipedia [en.wikipedia.org]

- 3. Robert R. Williams [sigmaxi.org]

- 4. invent.org [invent.org]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 9. nobelprize.org [nobelprize.org]

- 10. iycr2014.org [iycr2014.org]

- 11. chembk.com [chembk.com]

- 12. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 19. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Structural Analysis of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Phenylthiazole-2-carboxylic Acid

This compound (CAS 59020-44-9) is a heterocyclic compound with the molecular formula C₁₀H₇NO₂S. Its structure, featuring a phenyl ring attached to a thiazole-carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry. Thiazole rings are present in numerous pharmacologically active compounds, and theoretical studies of their electronic and structural properties are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating molecular properties at the atomic level, offering insights that complement experimental data.

Computational Methodology (Experimental Protocols)

The following section details a robust and widely accepted computational workflow for the theoretical analysis of this compound, derived from methodologies reported for similar heterocyclic systems.

Geometry Optimization

The primary step in any theoretical structural analysis is to find the molecule's most stable three-dimensional conformation (i.e., the structure at its lowest energy state).

-

Method: Density Functional Theory (DFT). DFT methods are well-suited for this purpose, offering a good balance between accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set provides a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) to account for non-spherical electron density.

-

Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Procedure: An initial structure of this compound is built. The geometry is then optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their energetic minimum. A frequency calculation is subsequently performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties include:

-

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

-

Atomic Charges: Mulliken population analysis is a standard method to calculate the partial charge distribution on each atom, which is crucial for understanding electrostatic interactions.[1]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[3][4][5]

The workflow for such a theoretical analysis is depicted in the diagram below.

Predicted Molecular Structure and Properties (Data Presentation)

The following tables present the types of quantitative data that would be obtained from the computational workflow described above.

Note: The numerical values in these tables are illustrative placeholders based on typical values for similar structures and are not from a published computational study on this compound. They serve to demonstrate how the results of such an analysis would be structured.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Lengths (Å) | C(thiazole)-S | 1.72 |

| C(phenyl)-C(thiazole) | 1.48 | |

| C(thiazole)=N | 1.32 | |

| C(carboxyl)-C(thiazole) | 1.49 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-S-C (thiazole ring) | 89.5 |

| C-C(phenyl)-C(thiazole) | 120.1 | |

| C(thiazole)-C(carboxyl)=O | 124.0 | |

| Dihedral Angle (°) | Phenyl-Thiazole Twist | 25.0 |

Table 2: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Atomic Charge (e) |

| S1 (Thiazole) | +0.15 |

| N3 (Thiazole) | -0.45 |

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.60 |

| H (Hydroxyl) | +0.40 |

Visualization of Electronic Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The diagrams below illustrate the logical relationships between key theoretical concepts.

Molecular Electrostatic Potential (MEP) Map

An MEP map visually represents the charge distribution across the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The spatial distribution of the HOMO and LUMO orbitals indicates the likely regions of electron donation and acceptance, respectively.

Conclusion

This guide outlines the standard theoretical framework for a comprehensive structural and electronic analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, charge distribution, and reactivity. This information is invaluable for understanding its chemical behavior and for guiding the development of novel derivatives with tailored biological activities. While specific calculated data for this molecule is not currently available in the literature, the methodologies presented here provide a clear and robust pathway for its future computational investigation.

References

- 1. Mulliken [cup.uni-muenchen.de]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]

- 5. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Probing the Pharmacological Landscape of 4-Phenylthiazole-2-carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. While direct and extensive mechanism of action studies on the parent compound are not widely published, a wealth of research on its derivatives has illuminated multiple pathways through which this chemical class exerts its therapeutic effects. This technical guide provides an in-depth overview of the known mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. The primary activities associated with this scaffold are anticancer, anti-inflammatory, and enzyme inhibitory actions.

Anticancer Mechanisms of Action

Derivatives of 4-phenylthiazole have demonstrated significant potential as anticancer agents, operating through several distinct molecular pathways. The primary mechanisms identified include the induction of apoptosis via caspase activation and the inhibition of key signaling kinases.

One of the prominent anticancer mechanisms for phenylthiazole derivatives is the induction of apoptosis, a form of programmed cell death. Studies have suggested that these compounds can activate caspase-3, a key executioner caspase in the apoptotic cascade.[1] Another significant avenue of anticancer activity is the inhibition of tyrosine kinases.[1] More specifically, ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R), a critical node in cancer cell proliferation and survival signaling.[2]

Signaling Pathway for Anticancer Activity

Caption: Anticancer signaling pathways of 4-phenylthiazole derivatives.

Anti-inflammatory and Analgesic Mechanisms of Action

A significant body of research points to the potent anti-inflammatory and analgesic properties of 4-phenylthiazole derivatives, primarily through the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[3] The inhibition of these two enzymes leads to an increase in the endogenous levels of anti-inflammatory and analgesic lipid mediators.

sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and analgesic properties.[3] By inhibiting sEH, 4-phenylthiazole derivatives prevent the conversion of EETs to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[3] Simultaneously, inhibition of FAAH prevents the breakdown of anandamide (AEA), an endocannabinoid with analgesic and anti-inflammatory effects.[4] The synergistic action of increasing both EETs and AEA levels is believed to be the cornerstone of the therapeutic effects observed with these compounds.

Another key anti-inflammatory mechanism involves the disruption of the MyD88 homodimer, which is a crucial adapter protein in Toll-like receptor (TLR) signaling pathways that drive inflammatory responses.[5]

Signaling Pathway for Anti-inflammatory Activity

Caption: Anti-inflammatory pathways of 4-phenylthiazole derivatives.

Other Enzyme Inhibitory Activities

Beyond their roles in cancer and inflammation, derivatives of this compound have been identified as inhibitors of other key enzymes, highlighting the therapeutic versatility of this scaffold.

Specifically, 2-phenylthiazole-4-carboxylic acid has been discovered as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This finding suggests its potential for the treatment of hyperuricemia and gout.[6] Furthermore, certain 2-phenylthiazole derivatives have been developed as inhibitors of CYP51, a crucial enzyme in fungal ergosterol biosynthesis, indicating their promise as antifungal agents.[7]

Quantitative Data

The following tables summarize the reported in vitro activities of various 4-phenylthiazole derivatives.

Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4c (p-nitro derivative) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| Compound 4d (m-chloro derivative) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| Ureido-substituted analog (Compound 27) | HepG2 (Hepatocarcinoma) | 0.62 ± 0.34 | [2] |

Table 2: Enzyme Inhibitory Activity of 4-Phenylthiazole Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

| Compound 4p (p-methyl derivative) | human FAAH | 11.1 | [3] |

| Compound 4p (p-methyl derivative) | human sEH | 2.3 | [3] |

| 2-phenylthiazole-4-carboxylic acid analog | Xanthine Oxidase | 48.6 | [6] |

Experimental Protocols

Synthesis of 2-p-Tolylthiazole-4-carboxylic acid[1]

-

Thioamide Formation: p-Toluonitrile is treated with ammonium sulfide in DMF at room temperature to yield 4-methylbenzothioamide.

-

Thiazole Ring Formation: The resulting thioamide is reacted with bromopyruvic acid and calcium carbonate in dry ethanol under an argon atmosphere at room temperature for 30 hours.

-

Purification: The ethanol is evaporated under reduced pressure, and the resulting solid is purified.

Cytotoxicity Assay (MTT Assay)[1]

-

Cell Seeding: Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.

-

Incubation: The cells are incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylthiazole derivatives (0.1-25 µM) and incubated for another 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength to determine cell viability.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutics. While the parent molecule's mechanism of action is not extensively detailed in the current literature, its derivatives have been shown to target a range of biological pathways involved in cancer, inflammation, and metabolic disorders. The primary mechanisms elucidated for its derivatives include induction of apoptosis and inhibition of tyrosine kinases for anticancer effects, and dual inhibition of sEH and FAAH, as well as disruption of MyD88 dimerization for anti-inflammatory and analgesic activities. Furthermore, inhibition of xanthine oxidase and CYP51 highlights the broader enzymatic inhibitory potential of this chemical class. This guide provides a foundational understanding for researchers and drug developers to further explore and exploit the therapeutic potential of 4-phenylthiazole-based compounds.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to offer a clearer understanding of the underlying mechanisms and methodologies.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of compounds with potent anticancer activity, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2]

Data Presentation: In Vitro Cytotoxicity and Enzyme Inhibition

The anticancer efficacy of novel thiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50 (nM) | Reference |

| Series 1 | |||||

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | 150 | [3] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | - | - | [3] |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | - | - | [3] |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | - | - | [3] |

| 5 | HepG2 (Liver) | 26.8 ± 1.62 | - | - | [3] |

| Series 2 | |||||

| 10b | A549 (Lung) | 4.2 | EGFR | 40.7 ± 1.0 | [1] |

| 10b | H441 (Lung) | 4.8 | VEGFR-2 | 78.4 ± 1.5 | [1] |

| 10d | A549 (Lung) | 2.9 | EGFR | 32.5 ± 2.2 | [1] |

| 10d | H441 (Lung) | 3.8 | VEGFR-2 | 43.0 ± 2.4 | [1] |

| Series 3 | |||||

| 7b | MCF-7 (Breast) | 6.13 | VEGFR-2 | 40.65 | [4] |

| Series 4 | |||||

| 3j | T47D (Breast) | - | PTP1B | 510 ± 150 | [5] |

| 3f | T47D (Breast) | - | PTP1B | 660 ± 380 | [5] |

| 3d | T47D (Breast) | - | PTP1B | 930 ± 510 | [5] |

| Series 5 | |||||

| 8 | MCF-7 (Breast) | 3.36 - 6.09 µg/ml | Aromatase | - | [6] |

| Series 6 | |||||

| 3b | HL-60(TB) (Leukemia) | 2.32 | PI3Kα | 86 ± 5 | [7] |

| 3e | HL-60(TB) (Leukemia) | 2.29 | mTOR | 221 ± 14 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay determines the ability of thiazole derivatives to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Protocol:

-

Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, the test thiazole derivative at various concentrations, a substrate peptide, and ATP.

-

Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase domain.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-